molecular formula C8H9Cl2N B8662685 (R)-1-(2,3-Dichlorophenyl)ethan-1-amine

(R)-1-(2,3-Dichlorophenyl)ethan-1-amine

Cat. No.: B8662685
M. Wt: 190.07 g/mol
InChI Key: CZJMQTZQSNUDNV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2,3-Dichlorophenyl)ethan-1-amine is a chiral amine featuring a 2,3-dichlorophenyl substituent. The compound’s molecular formula is C₈H₉Cl₂N, with a molecular weight of 190.07 g/mol (CAS: 150520-10-8) . Its R-configuration is critical for enantioselective interactions in biological systems, such as receptor binding or enzyme modulation. The 2,3-dichloro substitution pattern on the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing solubility, metabolic stability, and pharmacological activity. This compound is often used as an intermediate in synthesizing bioactive molecules, including antifungal and central nervous system (CNS) agents .

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

(1R)-1-(2,3-dichlorophenyl)ethanamine

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

CZJMQTZQSNUDNV-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or nitrile precursor. One common method is the reduction of 2,3-dichloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of ®-1-(2,3-dichlorophenyl)ethanamine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-dichlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

®-1-(2,3-dichlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,3-dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.

Comparison with Similar Compounds

The structural and functional nuances of (R)-1-(2,3-dichlorophenyl)ethan-1-amine can be elucidated through comparison with analogs differing in substituent positions, halogen types, or stereochemistry. Below is a detailed analysis:

Substituent Position Variations
Compound Substituent Positions Molecular Weight Key Properties
This compound 2,3-Cl₂ 190.07 Balanced steric/electronic profile; optimal for receptor binding
(R)-1-(3,4-Dichlorophenyl)ethan-1-amine 3,4-Cl₂ 190.07 Altered steric hindrance; reduced binding affinity in certain enzyme assays
(R)-1-(2,4-Dichlorophenyl)ethan-1-amine 2,4-Cl₂ 190.07 Increased lipophilicity; enhanced membrane permeability

Key Findings :

  • The 2,3-dichloro configuration provides a spatial arrangement that complements hydrophobic pockets in enzyme active sites, as seen in sterol 14α-demethylase inhibitors .
  • 3,4-Dichloro analogs exhibit reduced potency in antifungal studies due to steric clashes with enzyme residues .
Halogen Substitution Variations
Compound Halogen Type Molecular Weight Key Properties
This compound Cl 190.07 High metabolic stability; moderate solubility in polar solvents
(R)-1-(2,3-Difluorophenyl)ethan-1-amine F 157.14 Enhanced solubility; reduced steric bulk; weaker receptor affinity
(R)-1-(2,3-Dibromophenyl)ethan-1-amine Br 279.97 Increased molecular weight; limited bioavailability due to poor solubility

Key Findings :

  • Chlorine offers a balance between electron-withdrawing effects and steric bulk, favoring stable interactions in hydrophobic environments.
  • Fluorine improves solubility but reduces binding affinity in CNS targets due to smaller atomic size .
Stereochemical Variations
Compound Configuration Molecular Weight Key Properties
This compound R 190.07 High enantioselectivity in antifungal activity
(S)-1-(2,3-Dichlorophenyl)ethan-1-amine S 190.07 10-fold lower potency in enzyme inhibition assays compared to R-isomer

Key Findings :

  • The R-isomer exhibits superior activity in sterol 14α-demethylase inhibition, critical for antifungal applications .
  • S-isomer shows negligible binding in receptor studies, highlighting the importance of chiral synthesis .
Functional Group Additions
Compound Additional Groups Molecular Weight Key Properties
This compound None 190.07 Versatile intermediate for further derivatization
(R)-1-(2,3-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine Imidazole 276.0 Dual-acting FFAR1/FFAR4 modulator; improved pharmacokinetics
2-[1-(2,3-Dichlorophenyl)-1H-triazol-5-yl]ethan-1-amine Triazole 257.12 Enhanced metabolic stability; hydrogen-bonding capacity

Key Findings :

  • Triazole-containing analogs (e.g., CAS 1515966-91-2) exhibit prolonged half-lives due to resistance to oxidative metabolism .

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